2,5-DIFLUOROBENZOIC-D3 ACID
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Overview
Description
2,5-Difluorobenzoic-D3 acid is a deuterium-labeled derivative of 2,5-difluorobenzoic acid. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine. The deuterium atoms replace the hydrogen atoms in the benzoic acid structure, providing a stable isotope that can be traced and analyzed in different experimental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluorobenzoic-D3 acid typically involves the deuteration of 2,5-difluorobenzoic acid. This process can be achieved through several methods, including:
Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Chemical Exchange: Employing deuterated solvents and reagents to facilitate the exchange of hydrogen atoms with deuterium in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic deuteration processes, ensuring high purity and yield. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Difluorobenzoic-D3 acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form different derivatives or reduced to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,5-Difluorobenzoic-D3 acid is widely used in scientific research due to its unique properties:
Chemistry: As a tracer in reaction mechanisms and kinetic studies.
Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: In drug development to study the pharmacokinetics and metabolism of deuterated drugs.
Industry: As a conservative tracer in petrochemical exploration and geochemical investigations.
Mechanism of Action
The mechanism of action of 2,5-difluorobenzoic-D3 acid involves its incorporation into various chemical and biological systems. The deuterium atoms provide a stable isotope that can be traced using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). This allows researchers to study the compound’s behavior, interactions, and transformations in different environments .
Comparison with Similar Compounds
Similar Compounds
2,5-Difluorobenzoic Acid: The non-deuterated version of the compound.
3,5-Difluorobenzoic Acid: A similar compound with fluorine atoms at different positions on the benzene ring.
Uniqueness
2,5-Difluorobenzoic-D3 acid is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracing and analysis compared to non-deuterated compounds. This makes it particularly valuable in studies requiring detailed isotopic analysis .
Properties
CAS No. |
1219798-63-6 |
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Molecular Formula |
C7H4F2O2 |
Molecular Weight |
161.122 |
IUPAC Name |
2,4,5-trideuterio-3,6-difluorobenzoic acid |
InChI |
InChI=1S/C7H4F2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)/i1D,2D,3D |
InChI Key |
LBQMIAVIGLLBGW-CBYSEHNBSA-N |
SMILES |
C1=CC(=C(C=C1F)C(=O)O)F |
Synonyms |
2,5-DIFLUOROBENZOIC-D3 ACID |
Origin of Product |
United States |
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